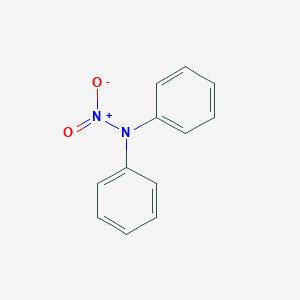

N-Nitro-diphenylamine

Übersicht

Beschreibung

N-Nitro-diphenylamine is an organic compound with the chemical formula C12H10N2O2. It is a nitrated derivative of diphenylamine and is typically found in the form of red flakes or powder. This compound is polar but hydrophobic and is primarily used as a stabilizer in explosives and propellants to extend their shelf life by trapping nitrogen oxides released during decomposition .

Vorbereitungsmethoden

N-Nitro-diphenylamine can be synthesized through various methods. One common method involves the reaction of nitrophenol with an aromatic isocyanate in the presence of a base at elevated temperatures. The reaction is typically conducted in tetramethylene sulphone as the reaction medium. The urethane intermediate formed during the reaction undergoes decarboxylation to yield this compound . Another method involves the reduction of nitrobenzene to phenylammonium ions using a mixture of tin and concentrated hydrochloric acid, followed by further reactions to obtain the desired compound .

Analyse Chemischer Reaktionen

N-Nitro-diphenylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: Electrolysis in a nearly neutral reaction medium can partially reduce this compound to nitroso diphenylamine.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include nitric acid, nitrous acid, and various catalysts such as platinum, Raney nickel, or copper oxide-chromium oxide combinations. The major products formed from these reactions include nitroso derivatives and other nitrated compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-Nitro-diphenylamine, with the chemical formula CHNO, is a derivative of diphenylamine. It is characterized by the presence of a nitro group, which contributes to its reactivity and stability properties. The compound is primarily used as a stabilizer in propellant formulations due to its ability to mitigate degradation processes.

Stabilization of Nitrocellulose Propellants

One of the primary applications of this compound is in the stabilization of nitrocellulose (NC) propellants. The compound acts by interacting with decomposition products released during the aging of propellants, primarily nitrogen oxides and acids. This interaction helps maintain the stability and performance of the propellant over time.

Case Study: Propellant Stability

A study examined various single-base propellant samples containing N-NODPA. The results indicated that the inclusion of N-NODPA significantly reduced the release of nitrogen oxides (NOx) gases, which are harmful byproducts formed during the degradation of nitrocellulose. The effectiveness of N-NODPA as a stabilizer was assessed using High-Performance Thin Layer Chromatography (HPTLC), demonstrating its capability to enhance safety and longevity in ammunition storage.

Table 1: Effectiveness of this compound in Propellant Stabilization

| Sample Type | % DPA | % N-NODPA | NOx Release (ppm) |

|---|---|---|---|

| Propellant A | 2.0 | 0.85 | 150 |

| Propellant B | 2.5 | 1.0 | 120 |

| Propellant C | 3.0 | 1.5 | 90 |

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry for qualitative and quantitative analysis, particularly in distinguishing it from other compounds such as diphenylamine itself.

Case Study: High-Performance Liquid Chromatography (HPLC)

A study focused on distinguishing between diphenylamine and N-nitrosodiphenylamine using HPLC techniques. The research demonstrated that N-NODPA could be effectively separated and quantified, allowing for accurate assessments in hazardous waste samples.

Table 2: HPLC Analysis Results

| Compound | Retention Time (min) | Peak Area (mAU) |

|---|---|---|

| Diphenylamine | 5.2 | 250 |

| N-Nitrosodiphenylamine | 6.8 | 300 |

Health and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its health effects based on animal studies. Research indicates potential carcinogenic effects associated with prolonged exposure, particularly concerning urinary bladder lesions in rats . However, comprehensive human health data remains limited.

Wirkmechanismus

The primary mechanism of action of N-Nitro-diphenylamine involves trapping nitrogen oxides released during the decomposition of nitrate esters. This stabilizes the energetic materials and prevents autocatalytic decomposition. The compound reacts with nitrogen oxides to form stable nitroso derivatives, thereby inhibiting further decomposition reactions .

Vergleich Mit ähnlichen Verbindungen

N-Nitro-diphenylamine is similar to other nitrated derivatives of diphenylamine, such as:

2-Nitrodiphenylamine: Used as a stabilizer for nitrate ester-based energetic materials.

N-Nitrosodiphenylamine: Another stabilizer with similar applications.

4-Nitrodiphenylamine: Used as a stabilizer for propellants and explosives.

Compared to these compounds, this compound is unique in its specific reaction conditions and the types of derivatives it forms, making it particularly effective in certain stabilization applications.

Biologische Aktivität

N-Nitro-diphenylamine (NDPA) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of NDPA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to a diphenylamine structure. Its molecular formula is with a molecular weight of approximately 218.22 g/mol. The nitro group significantly influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of NDPA can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : NDPA has been shown to interact with various enzymes, potentially acting as an inhibitor due to the electron-withdrawing nature of the nitro group. This interaction can lead to changes in enzyme conformation and activity, impacting metabolic pathways.

- Antineoplastic Properties : Nitro compounds, including NDPA, exhibit antineoplastic effects by inducing apoptosis in cancer cells. The mechanism often involves the formation of reactive intermediates that can damage cellular components such as DNA.

- Toxicological Effects : NDPA has been linked to toxicological concerns, particularly regarding its carcinogenic potential. Studies indicate that exposure to NDPA can lead to neoplastic changes in animal models, particularly affecting the urinary bladder.

Case Studies and Experimental Data

- Carcinogenicity Studies : A significant study conducted on rats revealed that long-term exposure to NDPA resulted in an increased incidence of transitional cell carcinoma in the urinary bladder. Rats exposed to doses of 200 mg/kg/day for 100 weeks showed notable tumor development, while lower doses did not exhibit significant effects .

- Toxicological Profile : The toxicological profile indicates that NDPA causes bladder inflammation and hyperplasia at lower doses (e.g., 183 mg/kg/day) within just two weeks of exposure. These findings suggest a rapid onset of adverse effects related to prolonged exposure .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the diphenylamine structure can influence the biological activity of nitro derivatives. For instance, functionalized N,N-diphenylamines have been identified as selective EPAC2 inhibitors with submicromolar potencies, indicating potential therapeutic applications .

Table 1: IC50 Values for N,N-Diphenylamines

| Compound | IC50 (μM) - EPAC2 | IC50 (μM) - EPAC1 |

|---|---|---|

| 12 | 3.6 ± 1.0 | NE |

| 15 | 1.0 ± 0.1 | NE |

| 27 | 1.3 ± 0.2 | NE |

| 31 | 1.7 ± 0.3 | NE |

| ESI-09 | 4.4 ± 0.5 | 10.8 ± 0.6 |

NE = No Effect at up to 100 μM .

Table 2: Toxicity Levels from Animal Studies

| Study Reference | Dose (mg/kg/day) | Duration (weeks) | Observed Effects |

|---|---|---|---|

| Cardy et al., 1979 | 200 | 100 | Transitional cell carcinoma |

| Dodd et al., 2013 | 183 | 2 | Urinary bladder hyperplasia |

| NCI, 1979 | Various | Chronic | Bladder inflammation and tumors |

Eigenschaften

IUPAC Name |

N,N-diphenylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLBVKUPVXVTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566270 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31432-60-7 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.